Ro 01-6128 - 302841-86-7

Ro 01-6128

Catalog Number: EVT-281297
CAS Number: 302841-86-7
Molecular Formula: C17H17NO3
Molecular Weight: 283.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glutamate, the major excitatory neurotransmitter in the CNS, activates eight known subtypes of metabotropic glutamate receptors (mGluRs). Highly selective modulators designed to act at allosteric sites on certain mGluR subtypes are being developed to preferentially regulate subtype-specific, glutamate-induced receptor activation. Ro 01-6128 is a positive allosteric modulator of mGluR1 that can potentiate glutamate-induced calcium release at rat mGluR1a with an EC50 value of 104 nM. Ro 01-6128 activates ERK1/2 phosphorylation in the absence of exogenously added glutamate with an EC50 value of 248 nM and potentiates glutamate-induced cAMP production with an EC50 value of 21.5 μM.
Ro01-6128 is a positive allosteric modulator of mGlu1 receptors. Ro01-6128 potentiates glutamate-induced calcium release (EC50 = 104.2 nM at rat mGluR1a).

[2-amino-6-(4-fluoro-benzylamino)-pyridin-3-yl]-carbamic acid ethyl ester (Flupirtine)

Compound Description: Flupirtine is a centrally acting, non-opioid analgesic with muscle relaxant properties. It is used to treat acute and chronic pain, particularly pain associated with muscle tension or degenerative joint diseases [, ].

2-[2-[(2,6-Dichlorophenyl)-amino]-phenyl]-acetic acid (Diclofenac)

Compound Description: Diclofenac is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation associated with various conditions, including degenerative joint diseases [].

Relevance: Diclofenac, while structurally dissimilar to Diphenylacetyl-carbamic acid ethyl ester, is mentioned in the context of multicomponent crystal formation with Flupirtine [, ]. This suggests a potential research interest in exploring multicomponent crystals involving Diphenylacetyl-carbamic acid ethyl ester and other pharmacologically active compounds.

Ethyl-methyl-carbamic acid-3-[1S-hydroxy-ethyl]-phenyl ester (Rivastigmine intermediate)

Compound Description: This compound serves as a key chiral intermediate in the synthesis of Rivastigmine, a drug used to treat mild to moderate dementia associated with Alzheimer's disease [, , ].

{5-[2-(4-n-Octyl-phenyl)ethyl]-2,2-dimethyl-1,3-dioxane-5-yl} carbamic acid tert-butyl ester (Fingolimod intermediate)

Compound Description: This compound is an intermediate in the synthesis of Fingolimod, a drug used to treat multiple sclerosis [].

[2-(Decyloxy)phenyl]-2-(1-piperidinyl)ethyl ester of carbamic acid (C10A)

Compound Description: C10A exhibits local anesthetic properties and affects the fluidity of phosphatidylcholine bilayer model membranes [, , ].

Synthesis Analysis

Ro 01-6128 can be synthesized through a multi-step chemical process. The synthesis typically involves the following key steps:

  1. Starting Materials: The synthesis begins with readily available precursors, including diphenylacetyl derivatives.
  2. Reaction Conditions: The reactions are generally performed under controlled conditions, including temperature and solvent choice, to optimize yield and purity.
  3. Intermediate Formation: Key intermediates are formed during the reaction sequence, which may involve acylation or alkylation processes.
  4. Purification: After synthesis, the product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

For example, one method described in literature involves using specific reagents and conditions that allow for efficient formation of Ro 01-6128 while minimizing by-products .

Molecular Structure Analysis

The molecular structure of Ro 01-6128 features a diphenylacetyl moiety linked to a carbamate group. This structure is critical for its function as an allosteric modulator. Key structural characteristics include:

  • Functional Groups: The presence of an ethyl group and a carbamate functional group contributes to its binding affinity and selectivity for mGluR1.
  • 3D Configuration: The spatial arrangement of atoms within the molecule affects its interaction with the receptor, influencing its pharmacological properties.

Molecular modeling studies indicate that the compound fits well within the binding pocket of mGluR1, facilitating its role as a positive allosteric modulator .

Chemical Reactions Analysis

Ro 01-6128 participates in several chemical reactions primarily related to its role in modulating glutamate receptor activity:

  1. Binding Reactions: Ro 01-6128 enhances glutamate-induced calcium release from cells expressing mGluR1, with an effective concentration (EC50_{50}) of approximately 104.2 nM .
  2. Phosphorylation Pathways: The compound activates extracellular signal-regulated kinase (ERK) pathways independent of exogenous glutamate, showing an EC50_{50} value of about 248 nM for ERK1/2 phosphorylation .
  3. Signal Transduction: By potentiating cAMP production in response to glutamate, Ro 01-6128 plays a crucial role in intracellular signaling cascades that affect neuronal excitability and synaptic plasticity .
Mechanism of Action

Ro 01-6128 acts primarily through allosteric modulation of mGluR1 receptors. Its mechanism can be summarized as follows:

  1. Allosteric Modulation: The compound binds to a site distinct from the glutamate binding site on mGluR1, enhancing the receptor's response to glutamate.
  2. Calcium Signaling: This action leads to increased intracellular calcium release, which is essential for various neuronal functions.
  3. Phosphorylation Activation: Ro 01-6128 also promotes ERK1/2 phosphorylation, which is involved in neuroprotective signaling pathways and synaptic plasticity .

The modulation by Ro 01-6128 highlights its potential therapeutic implications in conditions where glutamatergic signaling is disrupted.

Physical and Chemical Properties Analysis

Ro 01-6128 exhibits several notable physical and chemical properties:

  • Appearance: It is a crystalline solid.
  • Solubility: Soluble in DMSO; limited solubility in water.
  • Stability: Should be stored at -20°C to maintain stability over time.
  • Melting Point: Specific melting point data may vary but generally falls within standard ranges for similar compounds.

These properties are essential for its handling in laboratory settings and for potential pharmaceutical formulations .

Applications

Ro 01-6128 has several scientific applications:

  1. Neuroscience Research: It is primarily used as a tool compound to study mGluR1 function and signaling pathways related to neurological disorders.
  2. Therapeutic Potential: Due to its modulatory effects on glutamatergic signaling, it may have implications in treating conditions such as anxiety, depression, and neurodegenerative diseases.
  3. Pharmacological Studies: Researchers utilize Ro 01-6128 to explore receptor dynamics and drug interactions within the central nervous system .
Introduction to Metabotropic Glutamate Receptors (mGluRs) and Allosteric Modulation

Metabotropic glutamate receptors (mGluRs) belong to the class C G-protein-coupled receptor (GPCR) family and serve as critical regulators of synaptic transmission and neuronal excitability within the central nervous system. Unlike ionotropic glutamate receptors that mediate fast excitatory neurotransmission, mGluRs modulate neuronal activity through intracellular second messenger systems. The eight identified mGluR subtypes (mGlu1-8) are categorized into three groups based on sequence homology, G-protein coupling, and pharmacological profiles. Group I includes mGluR1 and mGluR5 (coupled to Gq/11), Group II comprises mGluR2/3 (coupled to Gi/o), and Group III encompasses mGluR4/6/7/8 (coupled to Gi/o) [2].

Allosteric modulation offers a sophisticated mechanism for fine-tuning GPCR activity. Unlike orthosteric ligands that bind endogenous agonist sites, allosteric modulators bind spatially distinct sites to modulate receptor conformation and signaling efficacy. Key classes include:

  • Positive Allosteric Modulators (PAMs): Enhance agonist affinity/efficacy without intrinsic activity
  • Negative Allosteric Modulators (NAMs): Inhibit agonist-induced signaling
  • Ago-PAMs: Combine direct receptor activation with positive modulation [3] [6].

Structurally, mGluRs feature a large extracellular Venus Flytrap Domain (VFD) for glutamate binding, linked via a cysteine-rich domain (CRD) to a heptahelical transmembrane domain (HD) where most allosteric modulators bind [2] [9]. This HD targeting enables superior subtype selectivity over orthosteric ligands—a key pharmacological advantage [6] [9].

  • Table 1: Classification of Allosteric Modulators for GPCRs
    Modulator TypeMechanism of ActionEffect on SignalingRepresentative Example
    PAMEnhances agonist affinity/efficacyPotentiates downstream pathwaysRo 01-6128 (mGluR1) [1]
    NAMReduces agonist affinity/efficacyInhibits receptor activationCPCCOEt (mGluR1) [4]
    Ago-PAMDirectly activates + potentiates agonist effectsSustained pathway-specific signalingLY487379 (mGluR2) [7]
    Neutral LigandBinds allosteric site without modulationNo functional change-

Role of Group I mGluRs in Neurological and Psychiatric Disorders

Group I mGluRs (mGluR1 and mGluR5) are predominantly postsynaptic and modulate neuronal plasticity through phospholipase C (PLC) activation, inositol trisphosphate (IP3) production, and intracellular calcium mobilization [2] [4]. Their distribution in cortical, hippocampal, and striatal regions implicates them in:

  • Synaptic plasticity: Long-term potentiation (LTP) and depression (LTD) underlying learning/memory
  • Neurotransmitter regulation: Integration of glutamatergic, dopaminergic, and GABAergic signaling
  • Neuroinflammation: Interactions with cytokine pathways in pathological states [5] [10].

Dysregulation of mGluR1 signaling is implicated in schizophrenia pathophysiology. Preclinical studies using maternal immune activation (MIA) models (e.g., poly I:C exposure) demonstrate reduced mGluR1 expression in the prefrontal cortex and hippocampus, correlating with behavioral deficits [10]. mGluR1-knockout mice exhibit impairments in prepulse inhibition (PPI) and spatial memory—behaviors relevant to schizophrenia’s positive and cognitive symptoms [4] [10]. Notably, mGluR5 has been prioritized for schizophrenia drug development due to broader symptom efficacy, though mGluR1-selective PAMs show promise in modulating neurodevelopmental deficits [10].

  • Table 2: Group I mGluRs in Disease Models
    DiscontextExperimental ModelmGluR1 DysfunctionTherapeutic Effect of PAMs
    SchizophreniaPoly I:C-induced MIA (rats)↓ PPI, ↑ locomotor activity, memory deficitsRo 01-6128 analogs restore PPI and cognition [10]
    Neuropathic painSpinal nerve ligation (rats)↑ Neuronal hyperexcitabilityNAMs reduce allodynia (e.g., A-841720) [4]
    Parkinson’s diseaseMPTP-lesioned miceAltered basal ganglia circuitryPAMs improve motor coordination [4]

Evolution of Allosteric Modulators in GPCR-Targeted Drug Discovery

The development of allosteric modulators marks a paradigm shift in GPCR pharmacology. Traditional orthosteric ligands face limitations:

  • Low selectivity: High conservation of glutamate-binding sites across mGluR subtypes
  • Poor pharmacokinetics: Structural analogs of glutamate exhibit limited blood-brain barrier (BBB) penetration [4] [6].

High-throughput screening (HTS) campaigns in the late 1990s identified early allosteric modulators like CPCCOEt (mGluR1 NAM) and MPEP (mGluR5 NAM). These revealed druggable transmembrane pockets distinct from orthosteric sites [4] [9]. Structural biology breakthroughs (e.g., cryo-EM and X-ray crystallography) have since mapped allosteric sites across GPCR families:

  • Class A GPCRs: Intracellular or lipid-facing pockets (e.g., Cmpd-6FA in β₂-adrenergic receptor)
  • Class C GPCRs: 7-transmembrane (7TM) domains (e.g., Ro 01-6128 in mGluR1) [6] [9].

Four allosteric GPCR drugs are FDA-approved, including:

  • Cinacalcet: CaSR PAM for hyperparathyroidism
  • Ticagrelor: P2Y12 NAM for thrombotic prevention [6].Over 25 allosteric modulators are in clinical development, leveraging advantages like probe dependence (context-dependent efficacy) and biased signaling (pathway-selective modulation) [3] [9].
  • Table 3: Clinical-Stage Allosteric Modulators Targeting GPCRs
    DrugTargetModulation TypeTherapeutic IndicationDevelopment Status
    CinacalcetCaSRPAMHyperparathyroidismFDA-approved [6]
    MavoglurantmGluR5NAMFragile X syndromePhase II completed [4]
    JNJ-40411813mGluR2PAMSchizophreniaPhase II [7]
    TicagrelorP2Y12NAMAcute coronary syndromeFDA-approved [6]

Rationale for Targeting mGluR1 with Positive Allosteric Modulators (PAMs)

Ro 01-6128 (ethyl diphenylacetylcarbamate) emerged from a 2001 HTS campaign as a selective mGluR1 PAM. Its chemical optimization focused on:

  • Potency enhancement: From micromolar (lead) to nanomolar (optimized) activity
  • Subtype specificity: >100-fold selectivity over mGluR5 and other Group I/II receptors [1] [8].

Ro 01-6128 exhibits probe-dependent cooperativity: It potentiates glutamate-induced calcium mobilization and inositol phosphate accumulation in recombinant cells (EC₅₀ ~100 nM) but lacks intrinsic agonist activity in native tissues [1] [8]. Mutagenesis studies localize its binding site within the mGluR1 7TM domain, overlapping with NAM-binding residues (e.g., Ala₇⁴⁰, Thr₈¹⁵) but distinct from glutamate’s orthosteric site [1] [4]. This confers three key pharmacological advantages:

  • Reduced desensitization: Avoids receptor internalization seen with orthosteric agonists
  • Spatiotemporal precision: Amplifies endogenous glutamate signaling without overriding synaptic dynamics
  • Therapeutic safety: Minimizes excitotoxicity risk associated with direct agonists [1] [6].

In disease contexts, mGluR1 PAMs like Ro 01-6128 reverse synaptic pruning and microglial activation in neurodevelopmental schizophrenia models. They also rescue NMDA receptor hypofunction—a schizophrenia hallmark—via postsynaptic protein interactions [7] [10]. Though Ro 01-6128 itself lacked optimal pharmacokinetics, derivatives like Ro 67-4853 improved BBB penetration while retaining PAM activity [8].

  • Table 4: Evolution of mGluR1 PAM Chemical Scaffolds
    CompoundChemical ClassPotency (EC₅₀)Selectivity ProfileKey Advancement
    Ro 01-6128Diphenylacetyl carbamate~100 nM [1]Selective for mGluR1 > mGluR5 [8]First selective mGluR1 PAM
    Ro 67-4853Xanthene carbamate43 nM [8]Enhanced CNS penetrationImproved pharmacokinetics
    CDPPB derivatives3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide22-300 nM [4]Dual mGluR1/5 activity (scaffold-dependent)Structural divergence from Ro series

Properties

CAS Number

302841-86-7

Product Name

Ro 01-6128

IUPAC Name

ethyl N-(2,2-diphenylacetyl)carbamate

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

InChI

InChI=1S/C17H17NO3/c1-2-21-17(20)18-16(19)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,18,19,20)

InChI Key

ILSZPWZFQHSKLW-UHFFFAOYSA-N

SMILES

CCOC(=O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

Ro01-6128; Ro-01-6128; Ro 01-6128.

Canonical SMILES

CCOC(=O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.